(R)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol
Description
(R)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a chiral fluorinated alcohol characterized by a 3-fluorophenyl group attached to a trifluoroethanol backbone. The compound’s stereochemistry at the C1 position (R-configuration) and the electron-withdrawing fluorine substituents significantly influence its physicochemical properties, including polarity, solubility, and hydrogen-bonding capacity.
Key applications of such fluorinated alcohols include:
- Chiral resolving agents in enantiomer separations (e.g., Pirkle’s alcohol derivatives) .
- Solvent effects in organic synthesis, where fluorine enhances reaction rates and selectivity in nucleophilic aromatic substitution (SNAr) reactions .
- Pharmaceutical intermediates, particularly in asymmetric synthesis of drugs like odanacatib precursors or proton pump inhibitors .
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXAHGNGZGBILK-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol typically involves the reduction of the corresponding ketone, ®-1-(3-Fluorophenyl)-2,2,2-trifluoroacetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
On an industrial scale, the production of ®-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol may involve catalytic hydrogenation processes or other scalable reduction methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ®-1-(3-Fluorophenyl)-2,2,2-trifluoroacetone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ®-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups contribute to the compound’s ability to form strong interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring critically modulate electronic and steric properties.
*Calculated based on molecular formula C₈H₆F₄O.
Key Observations :
- Meta- vs.
- Electron-withdrawing effects: Fluorine and trifluoromethyl groups increase acidity of the hydroxyl group, enhancing hydrogen-bond donor capacity, which is critical in SNAr reactions .
Chiral Resolution and Enantioselectivity
Fluorinated alcohols like (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s alcohol) are widely used in chiral chromatography due to their ability to form diastereomeric complexes. In contrast, this compound may exhibit distinct enantioselectivity in separations owing to its smaller aromatic system and fluorine placement .
Solvent and Reaction Medium Properties
While 2,2,2-trifluoroethanol (TFE) is a well-studied solvent that stabilizes α-helical structures in peptides, its aryl-substituted derivatives, including the target compound, exhibit altered solvent dynamics:
- Hydrogen-bond disruption : TFE disrupts water networks, but aryl-substituted analogs may enhance hydrophobic interactions in mixed solvents .
- Reaction acceleration : The target compound’s fluorine atoms could polarize reaction centers, similar to TFE’s role in facilitating SNAr reactions with trifluoroacetic acid .
Pharmaceutical Relevance
- Odanacatib precursors: Kinetic resolution of 1-(4-bromophenyl)-2,2,2-trifluoroethanol via alcohol dehydrogenases highlights the importance of enantiopurity in drug synthesis .
- Lansoprazole synthesis : Trifluoroethoxy groups in proton pump inhibitors demonstrate the utility of fluorinated alcohols in asymmetric oxidations .
Biological Activity
(R)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanol is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound is characterized by a trifluoroethyl group and a fluorophenyl moiety. These features contribute to its lipophilicity and potential interactions with biological targets. The presence of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds valuable in drug design.
The biological activity of this compound can be attributed to its interaction with various biological pathways. Fluorinated compounds are known to modulate enzyme activities and receptor interactions due to their unique electronic properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to trifluoroethanol derivatives. For instance, certain fluorinated compounds have demonstrated significant inhibition of viral replication mechanisms. A study indicated that similar compounds could inhibit the RNA-dependent RNA polymerase complex of the measles virus at nanomolar concentrations, showcasing their potential as antiviral agents .
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Measles Virus RdRp | 250 | |
| Fluoro-substituted spiro-isoxazolines | HCMV | ~10 |
Antibacterial and Antifungal Activity
In addition to antiviral effects, the biological activity of trifluoroethanol derivatives has been explored in antibacterial and antifungal contexts. A study demonstrated weak antibacterial activity against Staphylococcus aureus but strong activity against Schizosaccharomyces pombe, indicating a selective antifungal profile .
| Compound | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Various Tetra-substituted Alkenes | S. aureus | Weak | |
| Various Tetra-substituted Alkenes | S. pombe | Strong |
Case Studies
- Antiviral Efficacy : The compound's efficacy against viral pathogens was investigated using high-throughput screening methods. Results indicated that modifications in the trifluoro group could enhance antiviral potency significantly .
- Anticancer Properties : Fluorinated compounds similar to this compound have shown promise in cancer treatment. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against glioblastoma cells with IC50 values ranging from 36 to 80 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that the trifluoromethyl group plays a crucial role in enhancing biological activity. Modifications to the aromatic ring or the introduction of additional functional groups can further optimize its pharmacological properties.
Q & A
Q. What are the primary synthetic routes for enantioselective preparation of (R)-1-(3-fluorophenyl)-2,2,2-trifluoroethanol?
The compound is synthesized via kinetic resolution or asymmetric catalysis. For example, alcohol dehydrogenases (ADHs) can selectively reduce 1-(4-bromophenyl)-2,2,2-trifluoroethanone to yield enantiomerically pure products . Palladium-catalyzed enantioselective arylation of sulfenate anions also provides a route, where the (R)-enantiomer is obtained using chiral ligands . Key parameters include solvent choice (e.g., toluene for acyl transfer reactions ) and catalyst loading (e.g., 5 mol% Pd for cross-coupling ).
Q. How is the stereochemistry and crystal structure of this compound validated?
X-ray crystallography is the gold standard. For analogous structures (e.g., (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol), monoclinic crystal systems (space group P2₁) with hydrogen-bonding networks confirm stereochemistry . NMR with chiral shift reagents like (R)-1-(9-anthryl)-2,2,2-trifluoroethanol can also resolve enantiomers by inducing distinct chemical shifts .
Advanced Research Questions
Q. What role does this compound play in enantioselective catalysis?
The compound acts as a chiral auxiliary or solvent additive. In palladium-catalyzed reactions, it facilitates asymmetric induction by coordinating to metal centers, as seen in arylations yielding >99% enantiomeric excess (ee) . Its trifluoroethanol moiety enhances hydrogen-bond donor ability, critical for stabilizing transition states in hydrofunctionalization reactions .
Q. How does the compound contribute to mechanistic studies in organometallic chemistry?
It is used to probe steric and electronic effects in catalytic cycles. For instance, deuterated analogs (e.g., perdeutero phenyl sulfoxides) help track isotopic labeling in kinetic studies . Theoretical calculations (DFT) combined with experimental data (e.g., NMR line broadening) reveal rate-determining steps in arylations .
Q. What challenges arise in reconciling spectroscopic data for fluorinated alcohols like this compound?
Contradictions may stem from solvent-dependent conformational changes. For example, ¹⁹F NMR in 2,2,2-trifluoroethanol (TFE) shows distinct chemical shifts due to hydrogen bonding, whereas non-polar solvents mask these effects . Multi-solvent NMR titrations and variable-temperature experiments are recommended to resolve ambiguities .
Q. How is the compound utilized in studying protein-ligand interactions?
Fluorinated alcohols stabilize secondary structures in peptides by disrupting bulk water networks. While TFE is more common, derivatives like this compound enhance α-helix stability in aqueous buffers at 20-30% (v/v) . Circular dichroism (CD) and fluorescence quenching assays quantify these effects .
Methodological Considerations
Q. What precautions are necessary when using this compound as a reaction solvent?
Deoxygenation is critical to prevent oxidation. Undeoxidized TFE reduces hydroalkoxylation yields by >50% due to peroxide formation . Use freeze-pump-thaw cycles or sparging with inert gases (N₂/Ar). Purity (>99%) is verified via GC-MS or Karl Fischer titration .
Q. How can researchers optimize ee in enzymatic resolutions involving this compound?
Screen ADHs (e.g., Lactobacillus brevis ADH) with varied substrate scope. Microwave-assisted acetylation in toluene accelerates kinetic resolution (2 hrs vs. 24 hrs conventional) while maintaining >98% ee . Monitor reactions via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
